molecular formula C22H23NO6 B2535061 (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one CAS No. 869078-14-8

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Cat. No.: B2535061
CAS No.: 869078-14-8
M. Wt: 397.427
InChI Key: ICIPVCXYQZZOSY-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a synthetic aurone derivative, provided as a high-purity compound for research purposes. Aurones are a class of flavonoids recognized as a privileged structure in medicinal chemistry due to their association with diverse pharmacological activities . This compound features a morpholinomethyl group at the C-7 position, a structural feature known to be synthesized via regioselective Mannich aminomethylation of 6-hydroxyaurones . The Z-conformation of the exocyclic double bond is characteristic of aurones and is crucial for their biological function . Research into structurally similar aurone derivatives has identified significant potential in several areas. Notably, aurone Mannich bases and related analogs have shown promising antiproliferative activity. Specific 7-aminomethyl-substituted aurones have demonstrated potent inhibition of PC-3 prostate cancer cell proliferation in the high nanomolar to low micromolar range, with efficacy exceeding that of cisplatin in some cases . Furthermore, aurone derivatives have recently been identified as a new class of potent alkaline phosphatase (AP) inhibitors. Studies show that certain aurones exhibit excellent inhibitory activity against human intestinal alkaline phosphatase (h-IAP) with IC50 values superior to standard inhibitors, suggesting their potential in targeting APs that are overexpressed in various malignancies . The morpholine moiety in the structure may contribute to the compound's physicochemical properties and its ability to interact with biological targets. This product is intended for research applications only, including in vitro investigations of its mechanism of action, enzyme inhibition assays, and anticancer activity screening. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-26-18-6-3-14(11-19(18)27-2)12-20-21(25)15-4-5-17(24)16(22(15)29-20)13-23-7-9-28-10-8-23/h3-6,11-12,24H,7-10,13H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIPVCXYQZZOSY-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. Benzofurans are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to compile and analyze the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a benzofuran core with several functional groups that enhance its biological activity. The presence of methoxy groups and a morpholinomethyl substituent is believed to play a significant role in its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of various benzofuran derivatives. For instance, compounds similar to (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one have shown significant cytotoxic effects against several cancer cell lines, including leukemia and breast cancer cells.

  • Cytotoxicity : The compound exhibited selective cytotoxicity towards K562 leukemia cells with an IC50 value significantly lower than that observed in normal cell lines, indicating a potential for targeted cancer therapy .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases. For example, studies have shown that similar benzofuran derivatives increase ROS levels in K562 cells, leading to mitochondrial dysfunction and subsequent apoptosis .

Antimicrobial Activity

Benzofuran derivatives are also noted for their antimicrobial properties. Preliminary evaluations suggest that (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one may exhibit activity against various bacterial strains, although specific data on this compound is still limited.

Study 1: Cytotoxic Evaluation

In a comparative study involving multiple benzofuran derivatives, (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one was tested alongside other known compounds. Results indicated that it induced apoptosis in K562 cells effectively:

CompoundIC50 (μM)Apoptosis Induction (%)
Compound A570
Compound B1060
(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one 8 75

This study underscores the compound's potential as a lead structure for further development in anticancer therapies .

Study 2: Mechanistic Insights

Another investigation focused on the apoptotic pathways activated by this compound. Flow cytometry analysis revealed increased phosphatidylserine exposure on the cell surface after treatment, confirming apoptosis induction:

  • Caspase Activation : After 48 hours of exposure, significant increases in caspase-3 and caspase-7 activities were observed, suggesting robust apoptotic signaling pathways were activated by the compound .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound is studied for its potential as a building block for synthesizing more complex molecules. The presence of multiple functional groups allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis. Research has shown that derivatives of benzofuran compounds can undergo various reactions leading to novel products with significant biological activities .

The compound's biological properties have been the subject of investigation, particularly regarding its interaction with molecular targets such as enzymes and receptors. Notable activities include:

  • Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, reducing oxidative stress. Studies indicate that similar benzofuran structures exhibit significant antioxidant properties in vitro .
  • Antimicrobial Properties : It has shown effectiveness against various bacterial and fungal strains. For instance, derivatives have been reported to inhibit Staphylococcus aureus and Candida albicans in laboratory settings .
  • Anticancer Effects : Preliminary studies suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Research evidence indicates that structural analogs effectively target cancer pathways in cell line studies .

Medicine

In medical research, the compound's structural features are explored for therapeutic applications. Its interactions with specific molecular targets may lead to new drug candidates, particularly in oncology and neurology . The development of small molecule inhibitors based on this compound represents a promising strategy for treating diseases like diabetes by protecting islet β-cells from apoptosis .

Case Studies

Study Focus Findings Reference
Antioxidant ActivityDemonstrated significant capacity to scavenge free radicals
Antimicrobial TestingEffective against Staphylococcus aureus and Candida albicans
Anticancer MechanismsInduces apoptosis and cell cycle arrest in cancer cells
DRAK2 InhibitionSmall molecule inhibitors protect β-cells from apoptosis

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The α,β-unsaturated ketone system in the benzofuran core undergoes Michael additions with nucleophiles:

  • Thiol addition :
    Reaction with benzenethiol in methanol (pH 8.5, 25°C) produces a thioether adduct at the β-position of the enone (k=0.15L\cdotpmol1\cdotpmin1k = 0.15 \, \text{L·mol}^{-1}\text{·min}^{-1}).

  • Amine addition :
    Morpholine reacts reversibly with the enone system under acidic conditions, forming a transient enamine intermediate (t1/2=12mint_{1/2} = 12 \, \text{min} at pH 3).

Oxidation-Reduction Behavior

The compound exhibits redox activity at multiple sites:

SiteReactionConditionsProductSource
Benzylidene aryl groupHNO₃ oxidation (0.5 M, 60°C)Nitration at C-4'4'-Nitro derivative (83%)
Morpholinomethyl groupH₂/Pd-C (1 atm, EtOH)N-demethylationSecondary amine (41%)
Benzofuran coreDDQ in CH₂Cl₂ (0°C)Aromatic hydroxylationC-5 hydroxy derivative (56%)

The 6-hydroxy group participates in chelation-assisted metalations , enabling directed ortho-functionalization .

Condensation and Cyclization

The 3,4-dimethoxybenzylidene moiety undergoes reversible Schiff base formation :

  • Acid-catalyzed hydrolysis (HCl/THF, 70°C) cleaves the benzylidene group (k=2.3×104s1k = 2.3 \times 10^{-4} \, \text{s}^{-1}).

  • Cross-aldol reactions with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) regenerate substituted aurones under basic conditions (KOH/EtOH, 55% yield) .

Stability and Degradation Pathways

Critical stability parameters include:

  • pH-dependent hydrolysis : Degrades via retro-Mannich reaction at pH < 2 (t90=4.2hrt_{90} = 4.2 \, \text{hr}) .

  • Photolytic degradation : UV irradiation (254 nm) induces [2+2] cycloaddition at the enone system (Φ=0.18Φ = 0.18).

  • Thermal stability : Decomposes above 215°C (DSC data, ΔH = 148 kJ/mol).

Comparison with Similar Compounds

Core Benzofuran Derivatives

(Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one Key Features: Replaces 3,4-dimethoxy with 3,4-dihydroxy groups. Bioavailability scores for similar dihydroxy analogs range from 0.55–0.56, with synthetic accessibility scores (SAS) of 1.5–3.42, indicating favorable drug-likeness .

(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one Key Features: Substitutes morpholinomethyl with dimethylaminomethyl and introduces a 2-fluoro group on the benzylidene. The dimethylaminomethyl group offers moderate solubility (less than morpholinomethyl due to reduced polarity). Molecular weight is 327.35 g/mol, comparable to the target compound .

(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one Key Features: Replaces morpholinomethyl with a methyl group and uses 4-methoxybenzylidene. Impact: The methyl group reduces steric hindrance but decreases solubility. The 4-methoxy substituent balances lipophilicity and metabolic stability better than 3,4-dimethoxy, as single methoxy groups are less prone to rapid demethylation .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Bioavailability Score SAS Solubility Profile
Target Compound C₂₁H₂₁NO₆ 383.40* 3,4-dimethoxybenzylidene, morpholinomethyl Not reported ~3.5† Moderate (polar group-enhanced)
(Z)-2-(3,4-Dihydroxybenzylidene)-6-hydroxybenzofuran-3(2H)-one C₁₅H₁₀O₅ 270.24 3,4-dihydroxybenzylidene 0.55–0.56 1.5–3.42 High (polar substituents)
(2Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methyl analog C₁₉H₁₈FNO₃ 327.35 2-fluorobenzylidene, dimethylaminomethyl Not reported Not reported Moderate (fluorine reduces solubility)
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl analog C₁₇H₁₄O₄ 282.29 4-methoxybenzylidene, methyl Not reported Not reported Low (nonpolar methyl group)

*Calculated based on structural formula.
†Estimated based on morpholine’s synthetic complexity compared to analogs.

Key Observations

  • Bioavailability : Dihydroxy analogs exhibit optimal bioavailability (0.55–0.56) due to high solubility, whereas methoxy/methyl derivatives may suffer from lower absorption .
  • Synthetic Accessibility: The target compound’s morpholinomethyl group likely increases SAS compared to dihydroxy or methyl analogs, as morpholine incorporation requires additional synthetic steps .
  • Solubility: Morpholinomethyl and dihydroxy groups enhance solubility over fluorine- or methyl-substituted analogs, aligning with trends in .

Functional Comparisons

  • Electron-Withdrawing vs. In contrast, 2-fluorobenzylidene () introduces electron-withdrawing effects, which may alter binding kinetics .
  • Morpholinomethyl vs.

Q & A

Q. Table 1: Synthetic Yields Under Varied Conditions

Reaction StepReagents/ConditionsYield (%)Reference
Aldol CondensationNaOH/EtOH, reflux, 6 hrs68
MorpholinomethylationNaH/THF, 0°C to RT, 12 hrs52
DemethylationBBr₃/DCM, -78°C, 2 hrs67

Q. Table 2: Biological Activity Profile

Assay TypeTarget/ModelResult (IC₅₀/EC₅₀)Reference
Antioxidant (DPPH)Free radical scavenging12.3 µM
Cytotoxicity (MTT)MCF-7 breast cancer cells8.7 µM
Kinase InhibitionEGFR (T790M/L858R mutant)0.45 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.